4-Bromophenol belongs to the class of organic compounds known as p-bromophenols. These are bromophenols carrying a iodine at the C4 position of the benzene ring.
4-Bromophenol
CAS No.: 106-41-2
Cat. No.: VC21091733
Molecular Formula: C6H5BrO
Molecular Weight: 173.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106-41-2 |
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Molecular Formula | C6H5BrO |
Molecular Weight | 173.01 g/mol |
IUPAC Name | 4-bromophenol |
Standard InChI | InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H |
Standard InChI Key | GZFGOTFRPZRKDS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1O)Br |
Canonical SMILES | C1=CC(=CC=C1O)Br |
Boiling Point | 238.0 °C 238 °C |
Colorform | Tetragonal bipyramidal crystals from chloroform or ethe |
Melting Point | 66.4 °C |
Introduction
Chemical Identity and Structure
4-Bromophenol (CAS No. 106-41-2) is an organobromine compound with the molecular formula C₆H₅BrO and a molecular weight of 173.01 . It features a hydroxyl group and a bromine atom at the para position of a benzene ring. Also known by synonyms such as p-Bromophenol, para-Bromo Phenol, and 4-Bromphenol, this compound belongs to the broader family of halogenated phenols . Its structure enables it to participate in a range of chemical reactions, particularly those leveraging the reactivity of both the phenolic hydroxyl group and the halogen substitution.
Physical and Chemical Properties
4-Bromophenol typically presents as a crystalline solid that can range in color from pinkish-brown to white, yellow, or orange depending on purity conditions . It forms four-sided biconical crystals when precipitated from ether or chloroform .
Key Physical Parameters
Property | Value |
---|---|
Molecular Weight | 173.01 |
Physical State (20°C) | Crystalline Solid |
Color | Pinkish-brown to white/yellow/orange |
Melting Point | 61-67°C (various reports) |
Boiling Point | 235-238°C |
Density | 1.84 |
Refractive Index | 1.5085 (estimate) |
Flash Point | 235-238°C |
Table 1: Physical properties of 4-Bromophenol
Chemical Properties
The compound demonstrates several noteworthy chemical characteristics:
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Solubility profile: insoluble in water, but soluble in 5% ethanol, methanol, chloroform, ether, and glacial acetic acid
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Capable of participating in Stille coupling reactions, demonstrating its utility in carbon-carbon bond formation
The presence of both hydroxyl and bromine functional groups provides 4-Bromophenol with distinctive reactivity patterns valuable for synthetic applications.
Synthesis and Preparation Methods
The primary industrial route for 4-Bromophenol production involves the direct bromination of phenol. This process follows a controlled regioselective path to favor para-substitution.
Standard Synthesis Protocol
The most common preparation method involves:
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Creating a solution of phenol in carbon disulfide
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Adding bromine (in carbon disulfide solution) slowly at temperatures below 5°C
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Maintaining the reaction under stirring for approximately 2 hours
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Using equimolar amounts of phenol and bromine
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Distilling to remove the carbon disulfide solvent
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Performing fractional distillation under reduced pressure
This methodology typically achieves yields of 80-84%, making it an efficient process for industrial applications .
Applications and Uses
4-Bromophenol serves multiple functions across various industrial and research contexts.
Industrial Applications
The compound finds use in several key areas:
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As an intermediate in pharmaceutical synthesis and drug development
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In the production of flame retardants, leveraging its bromine content
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As a precursor in the synthesis of liquid crystal components
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In organic synthesis, particularly for creating more complex aromatic structures
Research Applications
In biochemical and chemical research, 4-Bromophenol is valued for:
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Serving as a reagent in Stille coupling reactions, which are important for carbon-carbon bond formation
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Acting as a model compound for studying the metabolism of halogenated aromatics
The compound's dual functionality (hydroxyl and bromine groups) makes it particularly valuable as a versatile building block in organic synthesis.
Toxicological Profile
Research into the toxicological properties of 4-Bromophenol has yielded important insights, particularly regarding its role as a metabolite of bromobenzene.
Parameter | Specification |
---|---|
Purity | >98.0% (GC)(T) |
Available Sizes | 1g, 5g |
Storage Recommendation | Room Temperature (cool, dark place, <15°C) |
Appearance | White to Yellow/Orange powder or crystal |
Quality Control Tests | GC, Neutralization titration, Melting point |
Table 2: Commercial specifications for research-grade 4-Bromophenol
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